N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide
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Overview
Description
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H18N4OS and its molecular weight is 290.39. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Receptor Studies
Research has delved into understanding how compounds similar to N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide interact at a molecular level with specific receptors, such as the CB1 cannabinoid receptor. For instance, studies have used molecular orbital methods to analyze conformational aspects of structurally related compounds, leading to insights into their binding and antagonistic activity at cannabinoid receptors (Shim et al., 2002). These interactions are crucial for developing pharmaceuticals targeting the endocannabinoid system for therapeutic purposes.
Structural and Synthetic Chemistry
The compound's structural framework has been utilized in synthesizing diverse heterocyclic compounds, such as pyrazole, isoxazole, and pyrimidine derivatives. For example, thiophenylhydrazonoacetates have been synthesized and reacted with nitrogen nucleophiles to yield a variety of derivatives, showcasing the versatility of similar compounds in heterocyclic synthesis (Mohareb et al., 2004). These synthetic methodologies are fundamental in medicinal chemistry for generating novel molecules with potential biological activities.
Antimicrobial Activity
Some derivatives structurally related to N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide have been explored for their antibacterial activity. Research into pyrazolopyridine derivatives, for example, has identified compounds with moderate to good activity against various bacterial strains, indicating the potential for developing new antimicrobial agents (Panda et al., 2011).
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biochemical pathways . These effects can lead to a range of downstream effects, potentially influencing cellular function and disease progression.
Pharmacokinetics
Similar compounds have been shown to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been shown to have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects could potentially result from the compound’s interaction with its targets and its influence on biochemical pathways.
Properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-10-9-13(17-16-10)18-6-4-11(5-7-18)15-14(19)12-3-2-8-20-12/h2-3,8-9,11H,4-7H2,1H3,(H,15,19)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDYCSLVANBYDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.